7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a benzimidazole, piperazine, and chromenone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions . The chromenone moiety is then introduced through a cyclization reaction involving salicylaldehyde derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one: Lacks the piperazine group, which may reduce its bioavailability.
7-hydroxy-3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one: Lacks the methyl and piperazine groups, potentially altering its biological activity.
3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one: Lacks the hydroxyl group, which may affect its reactivity and solubility.
Uniqueness
The unique combination of functional groups in 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one provides it with distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity, while the piperazine group improves its bioavailability and potential therapeutic effects .
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-25-9-11-27(12-10-25)14-17-20(28)8-7-15-13-16(23(29)30-21(15)17)22-24-18-5-3-4-6-19(18)26(22)2/h3-8,13,28H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUVRCUIYMEFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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